2,4-Dichlorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in carbon tetrachloride

Soluble in ethanol, benzene, chloroform and ethyl ether.

Soluble in aqueous alkali, oxygenated and chlorinated solvents.

In water, 4.50X10+3 mg/L at 20 °C

4.5 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 0.45 (poor)

Synonyms

Canonical SMILES

Biomonitoring

[1] Centers for Disease Control and Prevention. 2,4-Dichlorophenol - Biomonitoring Summary

Wastewater Treatment

Due to its toxicity and resistance to degradation, removing 2,4-DCP from wastewater is an important environmental concern. Researchers are investigating various methods for 2,4-DCP remediation, including using microbial enzymes like laccase produced by specific bacteria [2]. These enzymes can break down 2,4-DCP into less harmful compounds. Another promising approach involves photocatalysis, which utilizes light and a catalyst (like titanium dioxide) to degrade the pollutant [3, 4]. Research continues to optimize these methods for efficient and cost-effective wastewater treatment.

[2] NCBI. 2,4-Dichlorophenol biotransformation using immobilized marine halophilic Bacillus subtilis culture and laccase enzyme: application in wastewater treatment

[3] Hindawi. Photocatalytic Degradation of 2,4-Dichlorophenol by TiO2 Intercalated Talc Nanocomposite

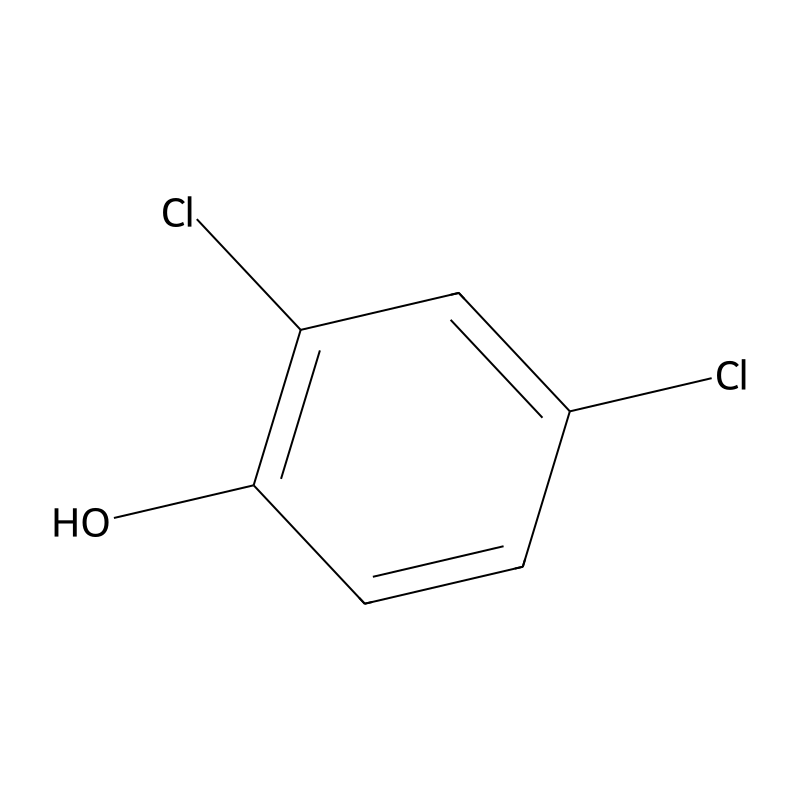

2,4-Dichlorophenol is a chlorinated derivative of phenol, characterized by the molecular formula C₆H₄Cl₂O. It appears as a white crystalline solid and exhibits mild acidity with a pKa of approximately 7.9. This compound is primarily produced through the chlorination of phenol and is widely recognized as a precursor for the herbicide 2,4-dichlorophenoxyacetic acid. The annual global production of 2,4-dichlorophenol is estimated at around 40,000 metric tons (approximately 88 million pounds) .

- Toxicity: May cause skin, eye, and respiratory irritation upon exposure [].

- Flammability: Combustible [].

- Reactivity: Can react with strong oxidizing agents [].

- Safe Handling: Standard laboratory safety practices for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hood when working with 2,4-DCP [].

The biological activity of 2,4-dichlorophenol is significant due to its toxicity. It can adversely affect human health upon exposure, leading to symptoms such as skin irritation, respiratory issues, and potential damage to liver and kidneys . The compound has an oral LD50 value of approximately 580 mg/kg in rats, indicating high toxicity levels . Furthermore, while it has not been classified as a carcinogen, repeated exposure may lead to chronic health effects including damage to the nervous system .

The synthesis of 2,4-dichlorophenol typically involves the chlorination of phenol using chlorine gas or other chlorinating agents. This reaction can be facilitated under various conditions including temperature and pressure adjustments to optimize yield. The process generally results in the formation of dichlorinated phenolic compounds which can be further purified through crystallization or distillation methods .

2,4-Dichlorophenol has several applications across various industries:

- Herbicide Production: It serves as a key intermediate in the synthesis of herbicides like 2,4-dichlorophenoxyacetic acid.

- Antiseptic Agents: Due to its antibacterial properties, it finds use in some antiseptic formulations.

- Industrial Chemicals: It is utilized in the production of dyes and other chemical intermediates.

- Research: In laboratory settings, it is often used as a reagent for various

Interaction studies involving 2,4-dichlorophenol have revealed its potential to undergo biotransformation by various microorganisms. For instance, certain fungal strains can metabolize this compound through both hydroxylation and dechlorination pathways. These metabolic processes lead to the formation of less toxic products such as hydroquinone and catechol derivatives . Additionally, studies have shown that different environmental conditions affect the efficiency of these biodegradation pathways .

Several compounds share structural similarities with 2,4-dichlorophenol. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Phenol | C₆H₅OH | Basic structure; less toxic than dichlorinated variants. |

| Chlorophenol | C₆H₄ClO | Similar toxicity; used as disinfectants but varies in chlorine substitution. |

| Trichlorophenol | C₆H₃Cl₃O | More toxic than dichlorinated forms; used in wood preservation. |

| Pentachlorophenol | C₆Cl₅O | Highly toxic; used as a pesticide and wood preservative. |

Uniqueness of 2,4-Dichlorophenol: Unlike its chlorinated counterparts such as trichlorophenol or pentachlorophenol which exhibit higher toxicity levels and broader applications in biocides and preservatives, 2,4-dichlorophenol's primary use lies in herbicide production and its moderate toxicity profile makes it a subject of environmental concern rather than widespread industrial application.

2,4-Dichlorophenol (2,4-DCP) is a critical intermediate in herbicide production and industrial chemistry. This article reviews advanced synthesis methodologies, catalytic systems, and reaction engineering strategies to optimize selectivity, yield, and environmental safety. Key processes include direct chlorination, oxychlorination, and catalytic chlorination, with recent innovations in vacuum-mediated systems and plasma-assisted decomposition. The mechanisms of regioselectivity, catalyst activity, and byproduct suppression are analyzed, drawing from patents, peer-reviewed studies, and environmental data.

Synthesis Methodologies and Catalytic Mechanisms

Chlorination Processes for Ortho-Para Isomer Selectivity

Direct Chlorination

Traditional synthesis involves phenol chlorination with chlorine gas. However, poor selectivity leads to byproducts like 2,6-DCP and 2,4,6-trichlorophenol (2,4,6-TCP), reducing purity. The reaction proceeds via electrophilic substitution, with chlorine attacking the activated aromatic ring.

Oxychlorination

A greener alternative uses hydrogen chloride (HCl) and hydrogen peroxide (H₂O₂) with manganous sulfate (MnSO₄) as a catalyst. Chloride ions are oxidized to chlorine (Cl₂), which reacts with phenol under mild conditions (20–80°C) to yield 2,4-DCP with >95% selectivity. This method minimizes chlorine gas use and byproducts.

Catalytic Chlorination

A patented process employs a catalyst mixture of boric acid, diphenyl sulfide, and ferric chloride (FeCl₃). Under vacuum (-0.08 to -0.09 MPa), phenol or o-chlorophenol undergoes sequential chlorination to 2,4-DCP, achieving >99.5% purity via rectification. Key steps include:

- Monochlorination: Phenol → o-chlorophenol (≥65% yield).

- Dichlorination: o-chlorophenol → 2,4-DCP (≥85% yield).

Catalyst Systems in Phenol Dichlorination Reactions

Mechanistic Insights

- MnSO₄: Facilitates HCl/H₂O₂ redox cycling, generating Cl₂ for electrophilic substitution.

- Boric acid/FeCl₃: Acts as a Lewis acid, polarizing the phenol ring and directing Cl₂ to the ortho position.

- Amines: Promote ortho substitution via hydrogen bonding with phenol, forming reactive intermediates.

Vacuum-Mediated Reaction Engineering for Byproduct Suppression

Vacuum systems (-0.08 to -0.09 MPa) enhance selectivity by:

- Removing HCl: Prevents side reactions and corrosion.

- Reducing Over-Chlorination: Limits formation of 2,4,6-TCP.

- Improving Mass Transfer: Enhances Cl₂ dissolution in phenol.

Example: Patent CN106349025A

| Parameter | Value | Impact |

|---|---|---|

| Vacuum Pressure | -0.08 to -0.09 MPa | Suppresses 2,6-DCP formation |

| Temperature | 10–80°C | Controls reaction rate |

| Catalyst Loading | 0.2–10.0‰ of phenol | Low catalyst consumption |

Physical Description

Liquid; Pellets or Large Crystals

Colorless to pale yellow solid with a strong medicinal odor; Melts at 45 deg C; [HSDB] Crystalline solid; mp = 65-68 deg C; [MSDSonline]

Solid

COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Hexagonal needles from benzene

White ... solid

Pale yellow solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

210 °C

210.0 °C

Flash Point

113 °C

200 °F (open cup); 237 °F (closed cup)

237 °F (114 °C) (open cup)

113 °C o.c.

Heavy Atom Count

Vapor Density

5.62

Relative vapor density (air = 1): 5.6

Density

1.4 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

log Kow = 3.06

3.06

3.17

Odor

Odor Threshold

In air: 0.21 ppm /Purity not specified/

Detection in water: 0.04 mg/L; 0.002 mg/l; 0.0003 mg/L /Purity not specified/

In air: low 1.4007 mg/cu m; high 1.4007 mg/cu m /Purity not specified/

Decomposition

Melting Point

45 °C

45.0 °C

UNII

Related CAS

50884-30-5 (potassium salt)

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

2,4-DCP /uncouples/ oxidative phosphorylation in rat liver mitochondria and rat brain homogenates.

Chlorophenols and their derivatives are a major component of environmental pollutants that are potential immunotoxicants. Deaminase assay performed on peripheral blood mononuclear cells (PBMCs) exposed to chlorophenolic compounds and its derivatives demonstrated a decreased proliferation rate and cell death. Chlorophenolic exposure also led to impaired production of IL-21 and IL-9 along with many other cytokines and chemokines that potentiate the inflammatory response. Using the PBMC activation model and gene expression profiling we provide insights into mechanisms by which the chlorophenolic compounds and their derivatives, especially pentachlorophenol (PCP) dysregulate the inflammatory response. /Investigators/ have shown here that PCP represses IL21 and IL9 expression thus affecting various downstream signaling pathways. ... PCP, a potent pollutant, imparts its cytotoxicity by evading the immune response by simultaneously affecting multiple signaling pathways in lymphocytes.

Chlorinated phenols ... are very effective (... In vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/

2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (DCP) are ... suspected of potential endocrine disruptor activity. ... The androgenic action of 2,4-D and DCP was characterized using a mammalian detection system in prostate cancer cell lines. In in vitro assay systems, while 2,4-D or DCP alone did not show androgenic activity, 2,4-D or DCP with 5alpha-dihydroxytestosterone (DHT) exhibited synergistic androgenic activities. Co-treatment of 10 nM 2,4-D or DCP with 10 nM DHT was shown to stimulate the cell proliferation by 1.6-fold, compared to 10 nM DHT alone. In addition, in transient transfection assays, androgen-induced transactivation was also increased to a maximum of 32-fold or 1.28-fold by co-treatment of 2,4-D or DCP with DHT, respectively. However, 2,4-D and DCP exerted no effects on either mRNA or protein levels of AR. In a competitive AR binding assay, 2,4-D and DCP inhibited androgen binding to AR, up to 50% at concentrations of approximately 0.5 uM for both compounds. The nuclear translocation of green fluorescent protein-AR fusion protein in the presence of DHT was promoted as the result of the addition of 2,4-D and DCP. Collectively, these results that 2,4-D and DCP enhanced DHT-induced AR transcriptional activity might be attributable, at least in part, to the promotion of AR nuclear translocation.

Vapor Pressure

0.11 [mmHg]

0.09 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 10

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenyl ethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/

Other CAS

Absorption Distribution and Excretion

The metabolism and distribution of 2,4-dichlorophenol (2,4-DCP) were studied in rat after iv admin of 10 mg/kg. Highest concn was found in kidney, followed by liver, fat, & brain. 2,4-DCP is metabolized to glucuronide & other conjugates. The parent cmpd & its conjugates were rapidly eliminated from body. Half-life of 2,4-DCP & its conjugates in plasma, fat, brain, liver, & kidney ranged from 4 to 30 min. Vol of distribution of 2,4-DCP in plasma was 3.7 L/kg. Tissue/plasma ratios indicated that 2,4-DCP has a greater affinity for kidney.

Because of their high lipid solubility and low ionization at physiological pH, dichlorophenols would be expected to be readily absorbed following ingestion. /Dichlorophenols/

In vivo incorporated bovine urine and adipose reference materials were prepared by oral administration of lindane, 1,2-dichlorobenzene, 2,4-dichlorophenol, 1,2,3,4-tetrachlorobenzene, and pentachlorophenol to cows. The tissues and fluids obtained were homogenized and analyzed for administered compounds and major metabolites. Virtually all of the 20 g dose of 2,4-dichlorophenol was eliminated in the urine within 24 hr following administration. ... The urine samples were found to be reasonably stable with chlorophenol concentrations remaining constant over four freeze/thaw cycles. ...

For more Absorption, Distribution and Excretion (Complete) data for 2,4-DICHLOROPHENOL (9 total), please visit the HSDB record page.

Metabolism Metabolites

Mice were given (14)C labeled gamma- or beta-benzene hexachloride by intraperitoneal injection, and the appearance of metabolites in the urine was monitored. 2,4-DCP and 2,4-DCP conjugates were found and identified primarily as glucuronides and sulfates.

The uptake and metabolism of (14)C-labeled 2,4-dichlorophenol was studied in the isolated perfused rat liver. The uptake of radioactivity in liver increased 6.6% in the presence of ATP and 14.9% in the presence of ATP and galactosamine. This increase in the uptake of radioactivity was indicative of maintaining the integrity of liver cells. The glucuronide conjugate of 2,4-DCP in bile was derivatized by permethylation and characterized by gas chromatography-mass spectrometry. Two unusual metabolites were isolated from the liver and perfusate by extraction with hexane. The gas chromatogram of these metabolites gave peaks at the retention times 12.0 and 15.5 min, and were characterized by mass spectrometry. The fragmentation pattern of these metabolites confirmed their identity as dichloromethyoxyphenols.

... Various chlorophenols /including 2,4-dichlorophenol/ are formed as intermediate metabolites during the microbiological degradation of the herbicides 2,4-D & 2,4,5-T and pesticides Silvex, Ronnel, lindane and benzene hexachloride. /Chlorophenols/

For more Metabolism/Metabolites (Complete) data for 2,4-DICHLOROPHENOL (9 total), please visit the HSDB record page.

After inhalation and dermal routes, 2,4-DCP is rapidly absorbed and excreted. Data on absorption following oral route are limited to animal studies. When administered intravenously to rats, 2,4-DCP rapidly distributes to the kidney, liver, fat, and brain, with the highest concentrations in the kidney and liver. 2,4-DCP strongly bind to serum proteins, including albumin and globulin. Both human and animal studies indicate that sulfation and glucuronidation are the main metabolic pathways of chlorophenols. 2,4-DCP has been shown to be metabolized into two major metabolites identified as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone by microsomal fractions and whole cells of yeast Saccharomyces cerevisiae expressing human cytochrome P-450 3A4. Another metabolite, 1,2,4-hydroxybenzene, was also detected during biotransformation by whole cells but was not observed in microsomal fractions. (L159)

Wikipedia

Biological Half Life

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Synthesis of 2,4-dichlorophenol ... through the chlorination of the monochlorophenols.

Preparation by chlorination of phenol; ... by chlorination of o-chlorophenol or p-chlorophenol; ... from 2,4-dinitrophenol.

Industrially it is obtained by chlorinating phenol, p-chlorophenol, o-chlorophenol, or a mixture of these compounds in cast-iron reactors. The chlorinating agent may be chlorine or sulfuryl chloride in combination with a Lewis acid. ... Chlorination with SO2Cl2, which is favorable to the para isomer at the monochlorination stage, gives an excellent yield of 2,4-dichlorophenol. Starting with o-chlorophenol, it is possible to attain a selectivity for 2,4-dichlorophenol of 98%, if chlorination is carried out in liquid SO2 at low temperature.

General Manufacturing Information

Phenol, 2,4-dichloro-: ACTIVE

T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Among all the dichlorophenols, 2,4-dichlorophenol is produced in the greatest quantity.

Analytic Laboratory Methods

SFSAS Method 16: Organics in Sediment: Analysis of Sediment for General Organics by Mechanical Dispersion Extraction; GC mass spectrometry detection, sediment, detection limit of 100 ug/kg.

SFSAS Method 29: Organics in Biological Tissue: Extraction and Analysis of Organics in Biological Tissue; GC mass spectrometry detection, biological tissue, detection limit of 2.0 mg/kg.

SFSAS Method 6: Organics in Fish: Analysis of Fish for General Organics by Solvent Extraction; GC mass spectrometry detection, fish, detection limit not specified.

For more Analytic Laboratory Methods (Complete) data for 2,4-DICHLOROPHENOL (28 total), please visit the HSDB record page.

Clinical Laboratory Methods

Chlorinated phenols in urine are isolated by sorption onto small column of macroreticular resin. The phenols were eluted from column with 2-propanol in hexane; solution concentrated & the phenols were separated & analyzed by GC. /Chlorinated phenols/

A method is described for the confirmation of chlorophenols in hydrolyzed urine (human) using gas chromatography and liquid chromatography with electrochemical detection. /Chlorophenols/

A method for the detection and confirmation of trace amounts of chlorophenol residues in environmental and biological samples by quadrupole mass spectrometry with selected-ion monitoring (sim) is described. Use of sim eliminates background interference which allows identification of chlorophenol residues in human urine. Phenol concentrations as low as 1.0 pmol/mL urine gave peaks that were discernible by sim. /Chlorophenol/

A gas chromatographic method is described that is sensitive and specific for the simultaneous determination of 10 chlorinated phenols /in urine samples/: 2,6-, 2,4-, 2,3-, and 3,4-dichlorophenol; 2,4,6-, 2,4,5-, and 3,4,5-trichlorophenol; 2,3,4,6- and 2,3,4,5-tetrachlorophenol; and pentachlorophenol. ... The method is based on the hydrolysis of the phenolic compounds in urine and subsequent derivatization with acetic anhydride. To determine the accuracy and precision of the method, pooled urine from unexposed persons spiked with definite amounts of each chlorophenol was analyzed. Concentrations were between 58 and 220 ug/l. Recoveries ranged between 87 and 119%. The coefficients of variation were between 4.4 and 10.1%. The detection limit for each chlorophenol in urine ranged between 4.9 and 18.6 ug/L.

Storage Conditions

...Store in tightly closed containers in a refrigerator away from oxidizers, acid, acid fumes, acid chlorides, acid anhydrides, caustics...

Interactions

2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (DCP) are used extensively in agriculture as herbicides, and are suspected of potential endocrine disruptor activity. In a previous study, we showed that these compounds exhibited synergistic androgenic effects by co-treatment with testosterone in the Hershberger assay. To elucidate the mechanisms of the synergistic effects of these compounds on the androgenicity of testosterone, the androgenic action of 2,4-D and DCP was characterized using a mammalian detection system in prostate cancer cell lines. In in vitro assay systems, while 2,4-D or DCP alone did not show androgenic activity, 2,4-D or DCP with 5alpha-dihydroxytestosterone (DHT) exhibited synergistic androgenic activities. Co-treatment of 10 nM 2,4-D or DCP with 10 nM DHT was shown to stimulate the cell proliferation by 1.6-fold, compared to 10 nM DHT alone. In addition, in transient transfection assays, androgen-induced transactivation was also increased to a maximum of 32-fold or 1.28-fold by co-treatment of 2,4-D or DCP with DHT, respectively. However, 2,4-D and DCP exerted no effects on either mRNA or protein levels of AR. In a competitive AR binding assay, 2,4-D and DCP inhibited androgen binding to AR /(androgen receptor)/, up to 50% at concentrations of approximately 0.5 microM for both compounds. The nuclear translocation of green fluorescent protein-AR fusion protein in the presence of DHT was promoted as the result of the addition of 2,4-D and DCP.